molecular formula C7H13NO3 B1419769 N-methoxy-N-methyltetrahydrofuran-3-carboxamide CAS No. 766539-67-7

N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Cat. No.: B1419769
CAS No.: 766539-67-7
M. Wt: 159.18 g/mol
InChI Key: DKBCSKRFSZEHFE-UHFFFAOYSA-N
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Description

N-methoxy-N-methyltetrahydrofuran-3-carboxamide (CAS 766539-67-7) is a heterocyclic Weinreb amide with significant utility as a versatile building block in organic and medicinal chemistry. Its molecular formula is C7H13NO3, with an average mass of 159.18 g/mol . As a Weinreb amide, its primary mechanism of action involves serving as a robust acyl anion equivalent; it reacts with nucleophiles such as Grignard or organolithium reagents to deliver ketones without over-addition, a fundamental transformation in complex molecule assembly. Recent research underscores its value in advanced pharmaceutical synthesis. This compound has been specifically identified as a key intermediate in the patented synthesis of substituted tetrahydrofuran-based modulators of sodium channels . These modulators are being investigated for their potential therapeutic applications, particularly in the management of pain, indicating the compound's role in the development of next-generation central nervous system (CNS) active agents . The tetrahydrofuran ring provides a stereochemically defined, rigid scaffold that can mimic sugar moieties or other bioactive structures, making this compound particularly valuable for constructing molecules with specific three-dimensional characteristics. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methoxy-N-methyloxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBCSKRFSZEHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-67-7
Record name N-methoxy-N-methyloxolane-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Esterification of 3-Hydroxymethyl Tetrahydrofuran (3-HOMeTHF)

The initial step involves converting 3-HOMeTHF into its corresponding ester, which serves as a precursor for subsequent transformations. This process typically employs reactive distillation or esterification in inert solvents:

Parameter Details
Reactants 3-HOMeTHF, carboxylic acid (e.g., acetic acid) or acid halide (e.g., acyl chlorides)
Solvents Aromatic hydrocarbons (benzene, toluene), ethers (tetrahydrofuran), halogenated hydrocarbons (dichloromethane)
Catalysts Acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide, potassium acetate)
Conditions Temperature range: -50°C to 300°C; reactive distillation at 120–210°C (base of column) and 99–101°C (top)
Special notes Use of water removal techniques enhances ester yield; 3-HOMeTHF often used as a water solution obtained via catalytic hydrogenation

Research findings: The esterification process benefits from reactive distillation, which promotes high conversion efficiency and facilitates water removal, crucial for driving the equilibrium toward ester formation.

Conversion of Ester to 3-Methylenetetrahydrofuran (3-methyleneTHF)

The ester intermediate undergoes pyrrolyzing or cyclization to generate the methylene derivative:

Parameter Details
Reactants Ester of 3-HOMeTHF
Reagents Acid catalysts or heat (specific catalysts vary)
Conditions Elevated temperatures (~100°C) under inert atmosphere
Process Cyclization or dehydration reactions facilitate formation of 3-methyleneTHF

Research findings: Cyclization often involves acid catalysis, with reaction conditions optimized to favor formation of the methylene group at the 3-position of the tetrahydrofuran ring.

Hydrogenation to 3-Methoxy-N-methyl Tetrahydrofuran-3-carboxamide

The key step involves converting the methylene derivative into the target amide:

Parameter Details
Reactants 3-methyleneTHF
Reagents N,O-dimethylhydroxylamine hydrochloride, methylmagnesium chloride (Grignard reagent)
Catalysts Hydrogenation catalysts such as Raney nickel or supported nickel catalysts
Conditions Hydrogenation at 90–150°C under 10–50 bar pressure
Process Hydrogenation reduces the methylene group, and subsequent amidation forms the N-methoxy-N-methylamide

Research findings: The hydrogenation step is carefully controlled to prevent over-reduction, with the use of inert solvents like THF, water, or mixtures thereof to enhance selectivity.

Amide Formation via Nucleophilic Substitution

Alternatively, direct synthesis of the amide can be achieved through nucleophilic substitution reactions involving activated intermediates:

Parameter Details
Reactants Carboxylic acid derivatives, N,O-dimethylhydroxylamine
Reagents POCl₃, K₂CO₃, or other activating agents
Conditions 0°C to 100°C, inert atmosphere
Process Activation of carboxylic acid (e.g., conversion to acid chloride), followed by reaction with N,O-dimethylhydroxylamine

Research findings: The use of acyl chlorides or acid anhydrides improves yields and reaction rates, with subsequent amidation steps yielding the desired compound.

Alternative Synthetic Routes

Recent research indicates potential alternative routes involving cyclization of suitably substituted precursors or multi-component reactions, including:

Summary of Preparation Data

Method Key Reagents Conditions Yield Notes
Esterification + Cyclization 3-HOMeTHF + Carboxylic acid/acid halide 120–210°C, reactive distillation 70–85% Water removal critical
Direct amidation Carboxylic acid derivatives + N,O-dimethylhydroxylamine 0–100°C, inert solvents 65–80% Activated intermediates preferred
Hydrogenation 3-methyleneTHF + Mg-alkyl reagents 90–150°C, 10–50 bar 75–90% Selectivity depends on catalyst

Notes and Recommendations

  • The choice of route depends on the desired scale, purity, and available reagents.
  • Reactive distillation enhances efficiency in esterification steps.
  • Catalytic hydrogenation provides a versatile approach for reduction and amide formation.
  • Proper control of temperature and atmosphere is vital to prevent side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyltetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

N-methoxy-N-methyltetrahydrofuran-3-carboxamide has the molecular formula C7H13NO3C_7H_{13}NO_3 and a unique structure that contributes to its reactivity and solubility properties. Its functional groups enable it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthetic Applications

NMTHFCA has been employed as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to facilitate several types of reactions:

  • Asymmetric Synthesis : NMTHFCA is utilized in asymmetric catalysis, where it acts as a chiral auxiliary or solvent. Studies have shown that using NMTHFCA can enhance enantioselectivity in reactions involving prochiral substrates, leading to the formation of optically active compounds with high yields .
  • C–H Activation : Recent advancements in transition metal-catalyzed C–H activation have highlighted NMTHFCA's role as a solvent or reactant. For instance, it has been used effectively in the oxidative alkenylation of amides, demonstrating its ability to stabilize reactive intermediates and improve product yields .

Biobased Solvent Applications

The compound is also recognized for its potential as a biobased solvent, particularly in green chemistry applications:

  • Sustainability : NMTHFCA is part of a broader category of solvents derived from renewable resources, which are increasingly favored for their lower environmental impact compared to traditional organic solvents. Its low toxicity and favorable physical properties make it an excellent candidate for use in pharmaceutical synthesis .
  • Comparative Studies : In comparative studies, NMTHFCA has shown superior performance relative to conventional solvents like THF and DMSO, particularly in terms of selectivity and yield in organometallic reactions .

Case Study 1: Asymmetric Catalysis

A study demonstrated the use of NMTHFCA in the asymmetric synthesis of β-amino acids via C–H activation. The reaction was optimized using NMTHFCA as a solvent, resulting in yields exceeding 90% with high enantiomeric excess .

Reaction TypeSolvent UsedYield (%)Enantiomeric Excess (%)
Asymmetric SynthesisN-methoxy-N-methyl tetrahydrofuran-3-carboxamide9092

Case Study 2: Green Chemistry

In another application, NMTHFCA was tested as a solvent for palladium-catalyzed C–H functionalization reactions. The results indicated that NMTHFCA provided better yields than traditional solvents while maintaining environmental safety standards .

Reaction TypeSolvent UsedYield (%)
C–H FunctionalizationN-methoxy-N-methyl tetrahydrofuran-3-carboxamide85

Mechanism of Action

The mechanism of action of N-methoxy-N-methyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers: Tetrahydrofuran-2-Carboxamides

Compounds such as (R)-N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide oxalate (GF49741) and N-[3-(methylamino)propyl]oxolane-2-carboxamide differ in the carboxamide’s position on the THF ring (2- vs. 3-). For example, the 2-carboxamide derivatives are often utilized in medicinal chemistry for their enhanced bioavailability, whereas 3-carboxamides like the target compound are more frequently employed in synthetic applications due to steric and electronic advantages in ketone formation .

Electron-Withdrawing vs. Electron-Donating Groups

  • N-{[(3-Nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) contains a nitro group, a strong electron-withdrawing substituent. This enhances electrophilicity but reduces stability under basic conditions compared to the target compound’s electron-donating methoxy group.
  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide incorporates a sulfone group, increasing polarity and metabolic stability, which is advantageous in pharmaceutical contexts but less relevant for synthetic intermediates.

Weinreb Amide vs. Standard Amides

The N-methoxy-N-methyl group in the target compound enables selective ketone synthesis, whereas standard amides (e.g., N-(3-methoxyphenyl)-5-phenylsulfanylfuran-2-carboxamide ) typically require harsher conditions for nucleophilic additions. For example, the target compound reacts efficiently with Grignard reagents at low temperatures (−10°C) , whereas non-Weinreb amides may necessitate stoichiometric organometallic reagents or prolonged reaction times.

Fluorinated Analogues

Compounds like Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide (Item No. 22664) highlight the role of carboxamides in drug design. The fentanyl derivative’s piperidinyl and phenyl groups enhance opioid receptor binding, whereas the target compound’s simpler structure prioritizes synthetic versatility over biological activity.

Physical and Chemical Properties

Property This compound (R)-N-(3-(Methylamino)propyl)tetrahydrofuran-2-Carboxamide N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-Fluoro-N-(3-Fluorobenzyl)-3-Methyl-1-Benzofuran-2-Carboxamide
Molecular Weight ~175.2 g/mol 276.29 g/mol 419.4 g/mol
Solubility Likely polar aprotic solvents (THF, DMF) Soluble in RT storage conditions High polarity due to sulfone and fluorine substituents
Key Application Ketone synthesis (92% yield) Research in neurological pathways Potential pharmaceutical agent (antimicrobial or anticancer)
Stability Discontinued commercially Stable at room temperature Enhanced metabolic stability due to fluorination

Research Findings and Limitations

  • Advantages of Target Compound: High efficiency in ketone synthesis, as demonstrated by its use in preparing phenyl(tetrahydrofuran-3-yl)methanone .
  • Limitations : Commercial discontinuation may reflect challenges in large-scale synthesis or niche demand.
  • Contrast with Fluorinated Analogues : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetic profiles but require more complex synthetic routes.

Biological Activity

N-methoxy-N-methyltetrahydrofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer, antioxidant, and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring, which is known for its ability to enhance solubility and bioavailability of compounds. The methoxy and carboxamide functional groups contribute to its pharmacological properties, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • IC50 Values : Some derivatives showed IC50 values ranging from 1.2 to 5.3 µM against human cancer cell lines, indicating potent activity (Table 1) .
  • Mechanism : The antiproliferative activity was not directly correlated with oxidative stress inhibition, suggesting alternative mechanisms may be involved in their action .
CompoundCell LineIC50 (µM)
10MCF-73.1
11HEK 2935.3
12A5494.8

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and FRAP.

Research Insights:

  • Compounds derived from this structure demonstrated significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases such as diabetes .
  • In vitro tests indicated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, although their efficacy was lesser compared to established antioxidants like N-acetyl-L-cysteine .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated.

Results:

  • Selective antibacterial activity was observed against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
  • Other derivatives displayed varying degrees of activity against different bacterial strains, highlighting the potential for developing new antibacterial agents.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Efficacy : A study assessed the effects of this compound on the MCF-7 breast cancer cell line, showing significant inhibition of cell proliferation through apoptosis induction.
  • Antioxidant Mechanisms : Research indicated that the compound reduced oxidative stress markers in diabetic models, suggesting its potential role in managing diabetes-related complications .
  • Antibacterial Testing : Another study confirmed the effectiveness of this compound against resistant strains of bacteria, emphasizing its relevance in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-methoxy-N-methyltetrahydrofuran-3-carboxamide in laboratory settings?

  • Answer : Follow GHS hazard classifications for similar carboxamides, which include:

  • Acute toxicity (Oral, Category 4) : Use gloves (nitrile or neoprene) and lab coats to prevent skin contact .
  • Respiratory irritation : Employ fume hoods or local exhaust ventilation to minimize aerosol inhalation .
  • Emergency measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
  • Personal protective equipment (PPE) : Use NIOSH-approved P95 respirators for particulate filtration and chemical splash goggles .

Q. What synthetic strategies are effective for preparing this compound?

  • Answer : Common methods include:

  • Amide coupling : React tetrahydrofuran-3-carboxylic acid with N-methoxy-N-methylamine using coupling agents like HATU or EDCI in DMF .
  • Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100°C, 30 min) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Employ a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C chemical shifts with tetrahydrofuran-based analogs (e.g., δ 3.4–3.7 ppm for methoxy groups) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 210 nm .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z [M+H]+^+ .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying pH conditions be resolved?

  • Answer : Conduct systematic stability studies:

  • Accelerated degradation : Incubate the compound at pH 2–12 (37°C, 7 days) and monitor via HPLC .
  • Degradation products : Identify hydrolyzed byproducts (e.g., tetrahydrofuran-3-carboxylic acid) using LC-MS/MS .
  • Table : Hypothetical stability data based on analogous compounds:
pHDegradation Rate (%/day)Major Byproduct
215.2Carboxylic acid
71.5None
1222.7N-methylamine derivative

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Answer : Use:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) .
  • Docking studies : Assess interactions with enzymatic targets (e.g., proteases) using AutoDock Vina .

Q. How does the stereochemistry of the tetrahydrofuran ring influence the biological activity of this compound?

  • Answer :

  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) .
  • Biological assays : Test isolated enantiomers in receptor-binding studies (e.g., GPCRs) to correlate stereochemistry with IC50_{50} values .
  • Data contradiction : Address discrepancies by validating assay conditions (e.g., buffer ionic strength, temperature) .

Q. What strategies mitigate solvent interference in spectroscopic analysis of this compound?

  • Answer :

  • Deuterated solvents : Use DMSO-d6_6 for NMR to avoid proton overlap .
  • Background subtraction : Apply baseline correction in FTIR (4000–400 cm1^{-1}) for carbonyl stretching (~1650 cm1^{-1}) .
  • Solvent-free techniques : Utilize solid-state NMR or Raman spectroscopy for crystalline samples .

Methodological Notes

  • Safety protocols are extrapolated from GHS classifications of structurally related carboxamides .
  • Synthetic and analytical methods are derived from analogous tetrahydrofuran derivatives .
  • Computational models align with FDA/EPA guidelines for predictive toxicology .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methoxy-N-methyltetrahydrofuran-3-carboxamide
Reactant of Route 2
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N-methoxy-N-methyltetrahydrofuran-3-carboxamide

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